N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine
Description
N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine is a complex organic compound featuring both imidazole and indazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities
Properties
IUPAC Name |
N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-25-18-10-6-5-9-16(18)17(24-25)11-12-21-19(20-22-13-14-23-20)15-7-3-2-4-8-15/h2-10,13-14,19,21H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQHXUCRZHMIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCNC(C3=CC=CC=C3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and indazole precursors. The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions .
For the indazole moiety, a Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indazole structure . The final step involves coupling these two heterocycles through a suitable linker, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Solvent selection, temperature control, and catalyst loading are critical parameters that would be optimized during scale-up.
Chemical Reactions Analysis
Types of Reactions
N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, which may reduce any nitro groups or double bonds present.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and indazole rings can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1H-indazol-3-yl)ethanamine
- N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylbenzimidazol-3-yl)ethanamine
Uniqueness
N-[1H-imidazol-2-yl(phenyl)methyl]-2-(1-methylindazol-3-yl)ethanamine is unique due to the presence of both imidazole and indazole rings, which confer distinct electronic and steric properties. This dual heterocyclic structure enhances its binding affinity and specificity for various biological targets, making it a versatile compound in medicinal chemistry.
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